molecular formula C16H14Cl2INO2 B4745654 4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide

Cat. No.: B4745654
M. Wt: 450.1 g/mol
InChI Key: JSNDGQOTGRTAND-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide is an organic compound that features both chlorinated and iodinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide typically involves a multi-step process:

    Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-iodoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Hydrolysis: 2,4-dichlorophenoxybutanoic acid and 4-iodoaniline.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.

    4-iodoaniline: Another precursor used in the synthesis.

    2,4-dichlorophenol: A related compound with similar structural features.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide is unique due to the presence of both chlorinated and iodinated aromatic rings, which can impart distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2INO2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNDGQOTGRTAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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